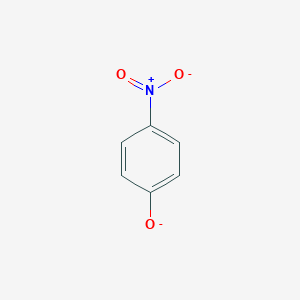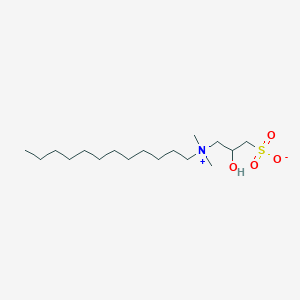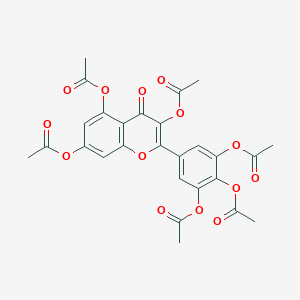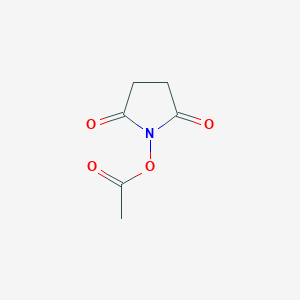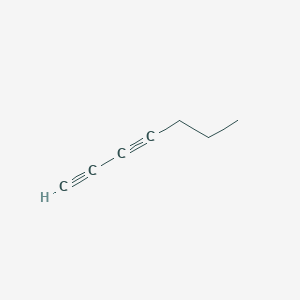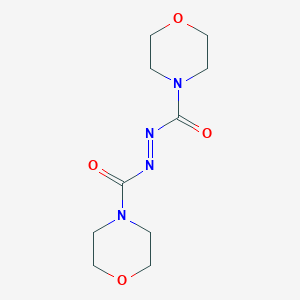
Diazen-1,2-diylbis(morpholinomethanon)
Übersicht
Beschreibung
Diazene-1,2-diylbis(morpholinomethanone) is an organic compound with the molecular formula C10H16N4O4 and a molecular weight of 256.26 g/mol . This compound is primarily used for research purposes and is not intended for human use . It is characterized by the presence of a diazene group (N=N) flanked by two morpholinomethanone groups, making it a unique structure in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Diazene-1,2-diylbis(morpholinomethanone) has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of symmetric and asymmetric disulfides in polar solvents.
Biology: The compound is used in biochemical studies to investigate the effects of diazene derivatives on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for medical use.
Vorbereitungsmethoden
The synthesis of Diazene-1,2-diylbis(morpholinomethanone) involves the reaction of morpholine with diazene derivatives under controlled conditions. One common method includes the reaction of morpholine with diazene-1,2-diyldichloride in the presence of a base to form the desired product
Analyse Chemischer Reaktionen
Diazene-1,2-diylbis(morpholinomethanone) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wirkmechanismus
The mechanism of action of Diazene-1,2-diylbis(morpholinomethanone) involves its interaction with molecular targets through its diazene group. The compound can undergo cis-trans isomerization, which affects its reactivity and interaction with other molecules . This isomerization can occur via in-plane inversion or out-of-plane torsion, with the latter being the more common pathway due to the presence of a centrifugal barrier .
Vergleich Mit ähnlichen Verbindungen
Diazene-1,2-diylbis(morpholinomethanone) can be compared with other diazene derivatives such as:
1,2-Bis(dimethylsilyl)benzene: Used as a protecting group reagent for amines and amino acids.
1,2-Bis(nitroazol-1-yl)diazenes: These compounds are used in the synthesis of energetic materials and have improved methods of synthesis.
Diazene-1,2-diylbis(morpholinomethanone) is unique due to its specific structure and the presence of morpholinomethanone groups, which confer distinct chemical properties and reactivity.
Eigenschaften
IUPAC Name |
(NE)-N-(morpholine-4-carbonylimino)morpholine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c15-9(13-1-5-17-6-2-13)11-12-10(16)14-3-7-18-8-4-14/h1-8H2/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAMTJKQPOMXTI-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N=NC(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/N=N/C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10465-82-4 | |
| Record name | 4,4'-((E)-Diazene-1,2-diyldicarbonyl)dimorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10465-82-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356022 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Azodicarboxylic dimorpholide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GYM7S292E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the electrochemical behavior of Azodicarboxylic dimorpholide?
A1: While the provided abstracts don't offer specific details on the electrochemical behavior of Azodicarboxylic dimorpholide itself, they highlight that similar heterocyclic monoazo compounds have been investigated using polarographic and voltammetric techniques [, ]. This suggests that Azodicarboxylic dimorpholide, containing an azo group (-N=N-), can undergo reduction and oxidation reactions, which are central to electrochemical analysis.
Q2: How do cyclodextrins interact with heterocyclic azo compounds like Azodicarboxylic dimorpholide?
A2: Research indicates that the binding of heterocyclic azo compounds with α- and β-cyclodextrins can be studied using voltammetric, spectroscopic, and thermal techniques []. This suggests that Azodicarboxylic dimorpholide might form inclusion complexes with cyclodextrins, influencing its electrochemical properties and potentially impacting its applications. The pH of the solution likely plays a role in the association affinity between these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


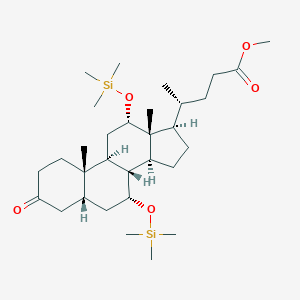
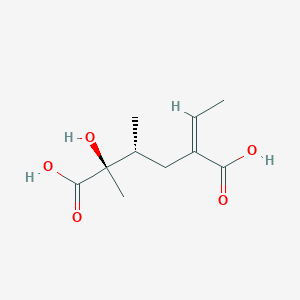
![2-[2-(Dimethylamino)ethoxy]benzaldehyde](/img/structure/B89207.png)
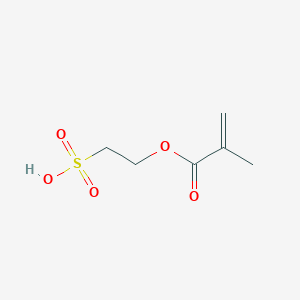
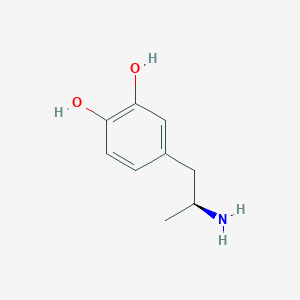

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)
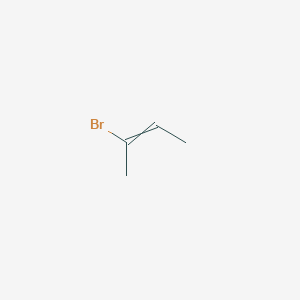
![[(4aS,6aS,6aR,6bS,8aR,9S,12aR,14aS,14bS)-2,2,6a,6a,8a,9,14a-heptamethyl-1,3,4,5,6,6b,7,8,9,10,11,12,12a,13,14,14b-hexadecahydropicen-4a-yl]methanol](/img/structure/B89218.png)
